What are the physical and chemical properties of 1-(2-Aminophenyl)cyclopentanecarbonitrile?
What are the physical and chemical properties of 1-(2-Aminophenyl)cyclopentanecarbonitrile?
An In-depth Technical Guide to 1-(2-Aminophenyl)cyclopentanecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Aminophenyl)cyclopentanecarbonitrile. As a substituted α-aminonitrile, this compound holds significant potential as a versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and complex molecular architectures. This document consolidates available data, presents well-established principles of chemical reactivity, and offers predictive insights into its spectroscopic characteristics. Detailed protocols for its synthesis and characterization are proposed, grounded in analogous chemical transformations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's behavior and utility.
Introduction
The intersection of aromatic amines and nitriles within a single molecular framework gives rise to a class of compounds with rich and diverse reactivity. 1-(2-Aminophenyl)cyclopentanecarbonitrile is a notable member of this class, featuring a primary aromatic amine and a nitrile group attached to a quaternary carbon of a cyclopentane ring. While specific literature on the ortho-amino isomer is sparse, extensive data on its para-amino analogue (CAS 115279-73-7) underscores the importance of this structural motif as a key intermediate in the synthesis of targeted therapeutics, such as the tyrosine kinase inhibitor Apatinib.[1][2]
The nitrile group is a valuable functional handle in medicinal chemistry, known for its metabolic stability and its ability to participate in key binding interactions or be transformed into other functional groups.[3] This guide aims to bridge the information gap by providing a detailed analysis of the title compound's properties, leveraging established chemical principles and data from closely related structures.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical properties.
Molecular Structure:
The structure consists of a cyclopentane ring substituted at the 1-position with both a cyano group (-C≡N) and a 2-aminophenyl group. The quaternary carbon at this position is a key structural feature.
Summary of Identifiers:
| Property | Value | Source |
| IUPAC Name | 1-(2-Aminophenyl)cyclopentanecarbonitrile | - |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.26 g/mol | [4] |
| CAS Number | Not explicitly available in searched literature. | - |
Note: Data for Molecular Formula and Weight are consistent with the isomeric structure 1-(4-Aminophenyl)cyclopentanecarbonitrile.
Physical and Chemical Properties
While experimental data for this specific isomer is limited, we can infer its properties from its structure and data available for its 4-amino isomer.
Table of Physical Properties:
| Property | Predicted/Inferred Value | Rationale / Comparative Data |
| Physical Form | Solid | The 4-amino isomer is a solid at room temperature.[4] |
| Boiling Point | ~375 °C at 760 mmHg | The 4-amino isomer has a predicted boiling point of 375.0 ± 35.0 °C.[4] Positional isomerism is not expected to drastically alter this value. |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, DMSO, DMF. | The molecule has a significant non-polar hydrocarbon structure. The amino group can participate in hydrogen bonding, suggesting slight aqueous solubility, but overall hydrophobic character will dominate.[1] |
| Storage | Store at room temperature, protected from light, in an inert atmosphere. | The 4-amino isomer is stored under these conditions to prevent oxidation of the amino group.[4] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(2-Aminophenyl)cyclopentanecarbonitrile stems from the distinct reactivity of its two primary functional groups: the aromatic amine and the nitrile.
Reactivity of the Aromatic Amine
The primary aromatic amine is a nucleophilic center and an activating group for the phenyl ring.
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Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) will convert the amino group into a diazonium salt. This is a powerful intermediate for introducing a wide variety of substituents (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.
-
Acylation and Alkylation: The amine readily reacts with acyl halides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common strategy for protecting the amine or for building more complex structures.
-
Electrophilic Aromatic Substitution: As a strong activating group, the amine directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the amine (position 4) is the most likely site for substitution due to reduced steric hindrance.
Reactivity of the Nitrile Group
The carbon atom of the nitrile group is electrophilic, making it a target for nucleophiles.[5]
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, and upon further heating, a carboxylic acid.[6] This conversion is fundamental for producing amino acid analogues.
-
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (-(CH₂)NH₂).[5] This provides a route to diamine compounds.
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Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile carbon, which upon aqueous workup, yields a ketone.[6] This is a valuable carbon-carbon bond-forming reaction.
Proposed Synthesis Pathway
While a specific synthesis for 1-(2-aminophenyl)cyclopentanecarbonitrile is not detailed in the provided results, a reliable route can be designed by adapting established methods for its isomers and related α-aminonitriles.[7][8][9] The most viable approach involves the preparation of a nitro-substituted precursor followed by a chemical reduction.
Sources
- 1. CAS 115279-73-7: 1-(4-Aminophenyl)cyclopentanecarbonitrile [cymitquimica.com]
- 2. jigschemical.com [jigschemical.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 8. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
